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Compound of Interest
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Cat. No.: B3025893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of JKE-1716, a potent and

selective inhibitor of Glutathione Peroxidase 4 (GPX4), with other commonly used GPX4

inhibitors. The information presented is based on available experimental data and is intended

to assist researchers in making informed decisions for their studies.

Introduction to JKE-1716 and Ferroptosis
JKE-1716 is a covalent inhibitor of GPX4, a key enzyme in the regulation of ferroptosis, an

iron-dependent form of programmed cell death characterized by the accumulation of lipid

peroxides.[1][2] Unlike other covalent inhibitors that often possess a reactive chloroacetamide

moiety leading to off-target effects, JKE-1716 is a nitrolic acid-containing compound. It is the

active metabolite of ML210 and acts by generating a nitrile oxide electrophile, which provides a

more selective targeting of GPX4.[1][3][4][5] Inhibition of GPX4 leads to an increase in lipid

reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism

makes GPX4 inhibitors like JKE-1716 promising candidates for cancer therapy, particularly for

therapy-resistant cancers.[1][2]

Comparative Selectivity Profile
A significant advantage of JKE-1716 and its parent compound, ML210, is their enhanced

selectivity for GPX4 compared to other widely used inhibitors such as RSL3 and ML162.

Cellular proteome reactivity profiling has demonstrated that ML210 exhibits markedly lower off-
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target engagement compared to RSL3 and ML162, which interact with a larger number of

cellular proteins.[1] This higher selectivity is attributed to the unique mechanism of action

involving the in-cell generation of a nitrile oxide electrophile from the nitroisoxazole moiety of

ML210.[1]

Recent studies have also brought to light that RSL3 and ML162 may not be direct inhibitors of

GPX4 as previously thought, but may primarily target another selenoprotein, thioredoxin

reductase 1 (TXNRD1).[6][7] This finding is critical for the interpretation of experimental results

and underscores the importance of using highly selective inhibitors like JKE-1716 to

specifically probe the function of GPX4.

Quantitative Data Summary
The following table summarizes the available quantitative data for JKE-1716 and its

alternatives. It is important to note that a comprehensive, head-to-head kinome-wide selectivity

panel for JKE-1716 is not yet publicly available. The presented data is derived from various

cellular assays and direct enzyme inhibition experiments.
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Compound Target(s) Assay Type
Cell
Line/Syste
m

IC50 / EC50 Citation(s)

JKE-1716 GPX4 Cell Viability LOX-IMVI

Potent

inhibition

(exact value

not specified)

[1]

JKE-1674

(related to

JKE-1716)

GPX4 Cell Viability LOX-IMVI 0.03 µM [8][9]

ML210

(prodrug of

JKE-1716)

GPX4
Enzyme

Inhibition

Purified

GPX4
30 nM [10][11]

Cell Viability

BJeLR

(HRAS

G12V)

71 nM [11]

Cell Viability BJeH-LT 272 nM [11]

Cell Viability DRD 107 nM [10]

RSL3
GPX4,

TXNRD1
Cell Viability HN3 0.48 µM [12]

Cell Viability HN3-rslR 5.8 µM [12]

Cell Viability HCT116
4.084 µM

(24h)

Cell Viability LoVo
2.75 µM

(24h)

Cell Viability HT29
12.38 µM

(24h)

Cell Viability H1975 150 nM [6][13]

ML162
GPX4,

TXNRD1
Cell Viability

HRAS G12V

BJ fibroblasts
25 nM [3]
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Cell Viability
Wild-type BJ

fibroblasts
578 nM [3]

Experimental Protocols
GPX4 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GPX4. A

common method is a coupled-enzyme assay where the activity of GPX4 is indirectly measured

by monitoring the consumption of NADPH.[11][14][15][16]

Principle: GPX4 reduces a specific substrate, such as phosphatidylcholine hydroperoxide

(PCOOH), to its corresponding alcohol. This reaction requires reduced glutathione (GSH),

which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces

GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance

at 340 nm is proportional to the GPX4 activity.

General Protocol:

Reagent Preparation: Prepare assay buffer (e.g., Tris buffer with EDTA and NaN3), NADPH

solution, GSH solution, GR solution, and the GPX4 substrate (e.g., PCOOH).

Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, NADPH, GSH,

GR, and the cell lysate or purified GPX4 enzyme.

Inhibitor Incubation: Add the test compound (e.g., JKE-1716) or vehicle control (e.g., DMSO)

to the reaction mixture and incubate for a defined period.

Initiate Reaction: Start the reaction by adding the GPX4 substrate.

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over

time using a spectrophotometer.

Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. The

inhibitory effect of the compound is determined by comparing the activity in the presence of

the inhibitor to the vehicle control.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular

environment.[10][17][18][19][20] It is based on the principle that ligand binding can stabilize a

target protein against thermal denaturation.

Principle: When cells are heated, proteins begin to unfold and aggregate. If a compound binds

to its target protein, the protein-ligand complex is often more stable and will denature and

aggregate at a higher temperature compared to the unbound protein.

General Protocol:

Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific

duration.

Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period

(e.g., 3 minutes).

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the

aggregated proteins by centrifugation.

Protein Detection: Detect the amount of soluble target protein (GPX4) remaining in the

supernatant at each temperature using methods like Western blotting or ELISA.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the presence of the compound indicates target

engagement.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://discovery.dundee.ac.uk/files/73487220/1_s2.0_S2666166722001459_main.pdf
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

System xc-

GSH

Cystine import for
GSH synthesis

PUFA-PL

Lipid Peroxidation

Oxidation

Ferroptosis

GPX4 GSSG

Inhibits

JKE-1716
Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Treat cells with
JKE-1716 or Vehicle

2. Heat cells at
various temperatures

3. Lyse cells and
centrifuge

4. Separate soluble
and aggregated proteins

5. Detect soluble GPX4
(e.g., Western Blot)

6. Plot soluble GPX4
vs. Temperature

7. Analyze thermal shift

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Assessing the Selectivity Profile of JKE-1716: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025893#assessing-the-selectivity-profile-of-jke-
1716]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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